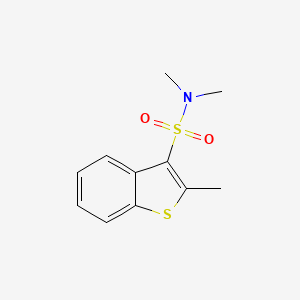
N,N,2-trimethyl-1-benzothiophene-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N,2-trimethyl-1-benzothiophene-3-sulfonamide, also known as TMB-3S, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TMB-3S belongs to the class of organic sulfonamides and is widely used as a fluorescent probe in biochemical and physiological studies.
科学研究应用
N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has been widely used as a fluorescent probe in various scientific research applications. One of the major applications of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide is in the detection of zinc ions in biological systems. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide exhibits a strong fluorescence signal upon binding to zinc ions, making it an ideal probe for the detection of zinc ions in cells and tissues. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has also been used to study the binding of other metal ions, such as copper and mercury, to proteins and enzymes.
作用机制
The mechanism of action of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide involves the binding of the compound to metal ions, resulting in a conformational change that leads to the activation of fluorescence. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has a high affinity for zinc ions, which results in a strong fluorescence signal upon binding. The binding of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide to metal ions can also affect the activity of proteins and enzymes, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. The compound has been used to study the effects of metal ions on protein structure and function. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has also been used to study the role of zinc ions in cellular signaling and metabolism. Additionally, N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has been used to study the effects of metal ion toxicity on cells and tissues.
实验室实验的优点和局限性
One of the major advantages of using N,N,2-trimethyl-1-benzothiophene-3-sulfonamide in lab experiments is its high sensitivity and selectivity for metal ions. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide can detect low concentrations of metal ions in complex biological samples, making it an ideal probe for studying metal ion biology. However, one of the limitations of using N,N,2-trimethyl-1-benzothiophene-3-sulfonamide is its potential for interfering with other fluorescent probes and dyes, which can lead to false-positive results.
未来方向
There are several future directions for the use of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide in scientific research. One potential application of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide is in the development of new diagnostic tools for detecting metal ion imbalances in human diseases. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide can also be used to study the role of metal ions in the development and progression of cancer. Additionally, N,N,2-trimethyl-1-benzothiophene-3-sulfonamide can be used to develop new fluorescent probes for studying other biological processes, such as protein-protein interactions and enzyme activity.
Conclusion
In conclusion, N,N,2-trimethyl-1-benzothiophene-3-sulfonamide is a versatile and useful compound that has gained significant attention in scientific research due to its potential applications in various fields. N,N,2-trimethyl-1-benzothiophene-3-sulfonamide has been used as a fluorescent probe in biochemical and physiological studies, and has shown promise in the development of new diagnostic tools and treatments for human diseases. While there are limitations to the use of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide in lab experiments, its high sensitivity and selectivity for metal ions make it an ideal probe for studying metal ion biology.
合成方法
The synthesis of N,N,2-trimethyl-1-benzothiophene-3-sulfonamide involves the reaction of 2-methylbenzothiophene with chlorosulfonic acid, followed by the addition of dimethylamine. The resulting product is purified by recrystallization to obtain N,N,2-trimethyl-1-benzothiophene-3-sulfonamide in high purity and yield.
属性
IUPAC Name |
N,N,2-trimethyl-1-benzothiophene-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S2/c1-8-11(16(13,14)12(2)3)9-6-4-5-7-10(9)15-8/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNZJERGURPOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-benzyl-2-bicyclo[2.2.1]heptanyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583452.png)
![(2-bromo-6-fluorophenyl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7583454.png)
![3-[[2-(Trifluoromethyl)phenyl]methyl]-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7583464.png)
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)






![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)


